molecular formula C21H19FN4O4 B11290295 N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11290295
M. Wt: 410.4 g/mol
InChI Key: OWLJLWRSRRCIHY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with dimethoxyphenyl and fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 2-fluorophenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

Uniqueness

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and fluorophenyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN4O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H19FN4O4/c1-29-14-7-8-18(30-2)16(9-14)24-21(28)17-10-19(27)25-20-15(11-23-26(17)20)12-3-5-13(22)6-4-12/h3-9,11,17H,10H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

OWLJLWRSRRCIHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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